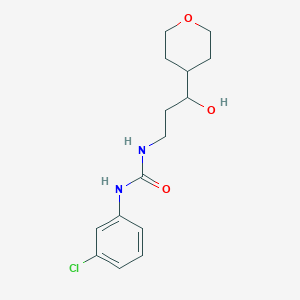

![molecular formula C25H22BrN5O5 B2916753 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate CAS No. 361153-87-9](/img/no-structure.png)

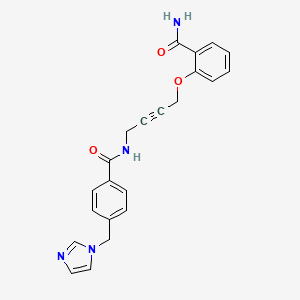

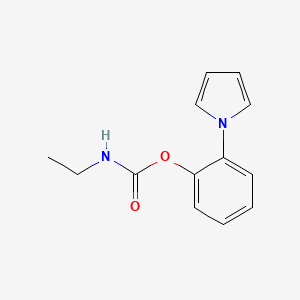

4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

カタログ番号:

B2916753

CAS番号:

361153-87-9

分子量:

552.385

InChIキー:

YEPOCARXYGMSQL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis

The molecular structure of the compound was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Several oxidation reaction conditions were tested .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by 1 H-NMR, 13 C-NMR, IR, Mass, and CHN .科学的研究の応用

Synthesis and Characterization

- Compounds structurally related to the query have been synthesized using green and efficient methods, such as the one-pot four-component condensation reaction, demonstrating the utility of isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions (Zolfigol et al., 2013). This approach underlines the interest in developing sustainable and efficient synthetic routes for heterocyclic compounds.

Biological Activities and Applications

- Research into new heterocyclic compounds, such as those mentioned, often aims at exploring their biological activities. For example, synthesized compounds have been evaluated for their cytotoxic activities against specific cancer cell lines, indicating the potential for therapeutic applications (Hassan, Hafez, & Osman, 2014). This highlights the ongoing search for novel compounds with anticancer properties.

Advanced Materials and Chemical Studies

- The development of new compounds also extends to materials science, where their unique properties can be leveraged in various applications. For instance, the synthesis and detailed mechanism study of a novel heterocycle compound for the treatment and nursing application against children's bronchial pneumonia have been explored, demonstrating the compound's excellent biological activity through molecular docking simulations (Ding & Zhong, 2022).

Corrosion Inhibition

- Some derivatives have been studied for their effectiveness as corrosion inhibitors, indicating the versatility of heterocyclic compounds in industrial applications. These studies include experimental and computational approaches to evaluate the performance of pyran derivatives in protecting metals against acid corrosion, showcasing the potential of such compounds in extending the life of metal structures (Saranya et al., 2020).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrano[2,3-c]pyrazole derivative, which is synthesized from a 3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole and a 2-methoxyphenyl aldehyde. The second intermediate is a morpholine-4-carboxylate derivative, which is synthesized from a morpholine and a 4-carboxylic acid. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole", "2-methoxyphenyl aldehyde", "morpholine", "4-carboxylic acid", "coupling reagents and solvents" ], "Reaction": [ "Step 1: Synthesis of pyrano[2,3-c]pyrazole intermediate", "- Combine 3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole and 2-methoxyphenyl aldehyde in a solvent such as ethanol", "- Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid", "- Heat the reaction mixture to reflux for several hours", "- Isolate the pyrano[2,3-c]pyrazole intermediate by filtration and washing with a suitable solvent", "Step 2: Synthesis of morpholine-4-carboxylate intermediate", "- Combine morpholine and 4-carboxylic acid in a solvent such as dichloromethane", "- Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "- Stir the reaction mixture at room temperature for several hours", "- Isolate the morpholine-4-carboxylate intermediate by filtration and washing with a suitable solvent", "Step 3: Coupling of intermediates to form final product", "- Combine the pyrano[2,3-c]pyrazole intermediate and the morpholine-4-carboxylate intermediate in a solvent such as dimethylformamide (DMF)", "- Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "- Stir the reaction mixture at room temperature for several hours", "- Isolate the final product by filtration and washing with a suitable solvent" ] } | |

CAS番号 |

361153-87-9 |

分子式 |

C25H22BrN5O5 |

分子量 |

552.385 |

IUPAC名 |

[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |

InChI |

InChI=1S/C25H22BrN5O5/c1-33-19-12-15(4-7-18(19)35-25(32)31-8-10-34-11-9-31)20-17(13-27)23(28)36-24-21(20)22(29-30-24)14-2-5-16(26)6-3-14/h2-7,12,20H,8-11,28H2,1H3,(H,29,30) |

InChIキー |

YEPOCARXYGMSQL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC(=O)N5CCOCC5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piper...

Cat. No.: B2916670

CAS No.: 477847-25-9

4-((1H-imidazol-1-yl)methyl)-N-(4-(2-carbamoylphenoxy)b...

Cat. No.: B2916671

CAS No.: 1448130-69-5

5-(4-Methylpiperazin-1-yl)-2-(4-((4-methylpiperidin-1-y...

Cat. No.: B2916672

CAS No.: 941000-54-0

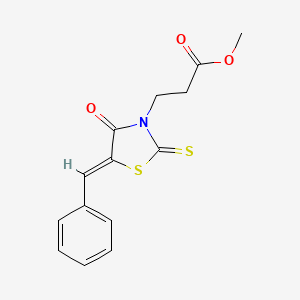

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3...

Cat. No.: B2916673

CAS No.: 19375-22-5

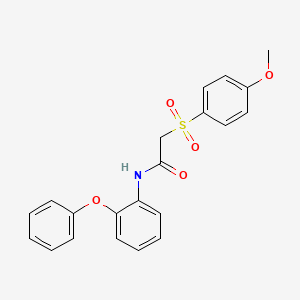

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

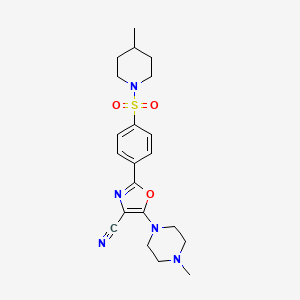

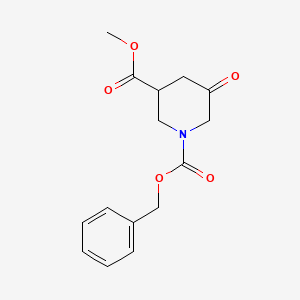

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)

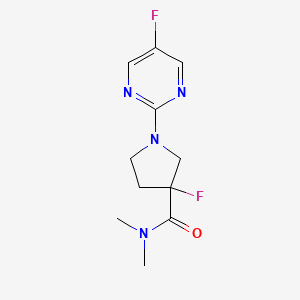

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)

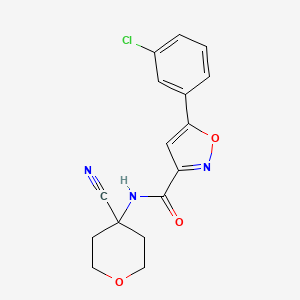

![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)